2-(3-iso-Propoxyphenyl)ethanethiol

Description

Structural and Molecular Characteristics

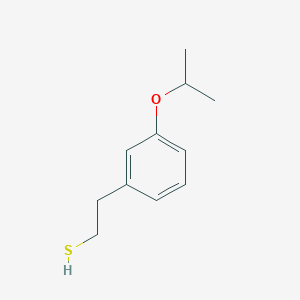

The compound’s IUPAC name, 2-(3-propan-2-yloxyphenyl)ethanethiol , reflects its two critical functional groups:

- An isopropoxy group (-OCH(CH₃)₂) at the third position of the phenyl ring.

- A thiol-terminated ethyl chain (-CH₂CH₂SH) at the second position.

The SMILES notation (CC(C)OC1=CC=CC=C1CCS) and InChIKey (QYBNNLODZCEXLP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The three-dimensional conformation features a planar aromatic ring with the flexible ethylthiol chain and bulky isopropoxy group creating steric and electronic asymmetries (Fig. 1).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆OS | |

| Molecular Weight | 196.31 g/mol | |

| XLogP3 | 3.2 (estimated) | |

| Hydrogen Bond Donors | 1 (thiol group) | |

| Hydrogen Bond Acceptors | 2 (ether oxygen, thiol sulfur) |

Synonymy and Registry Identifiers

This compound is cataloged under multiple aliases, including:

- 2-(3-Isopropoxyphenyl)ethane-1-thiol

- 1314929-81-1 (CAS Registry Number)

- Starbld0030599 (PubChem internal ID)

Its EC Number and UNII identifiers remain unassigned, reflecting its specialized use in research rather than industrial applications.

Properties

IUPAC Name |

2-(3-propan-2-yloxyphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-9(2)12-11-5-3-4-10(8-11)6-7-13/h3-5,8-9,13H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSDHNYDKGAMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-iso-Propoxyphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a hydrosulfide anion. For instance, the reaction of 3-iso-propoxyphenyl ethyl bromide with sodium hydrosulfide can yield 2-(3-iso-Propoxyphenyl)ethanethiol. The reaction typically occurs under nucleophilic substitution conditions, where the hydrosulfide anion displaces the halide ion .

Another method involves the use of thiourea as a nucleophile. Thiourea reacts with the alkyl halide to form an alkyl isothiourea salt, which upon hydrolysis with an aqueous base, yields the desired thiol .

Industrial Production Methods

Industrial production of 2-(3-iso-Propoxyphenyl)ethanethiol may involve large-scale nucleophilic substitution reactions using hydrosulfide anions or thiourea. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-iso-Propoxyphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.

Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

Reducing Agents: Zinc, hydrochloric acid.

Nucleophiles: Hydrosulfide anion, thiourea.

Major Products Formed

Disulfides: Formed through oxidation of thiols.

Sulfinic Acids and Sulfonic Acids: Formed through further oxidation of thiols.

Alkyl Isothiourea Salts: Intermediates in the synthesis of thiols using thiourea.

Scientific Research Applications

Pharmaceuticals

2-(3-iso-Propoxyphenyl)ethanethiol serves as a crucial building block in drug development due to its unique chemical properties. Its reactivity allows it to participate in various chemical transformations that are essential for synthesizing complex pharmaceutical compounds.

Case Study: Anticancer Activity

Research has indicated that compounds containing thiol groups can exhibit significant anticancer properties. A study evaluated the cytotoxic effects of 2-(3-iso-Propoxyphenyl)ethanethiol on human cancer cell lines, revealing promising results with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF-7 (Breast) | 20 |

Materials Science

In materials science, this compound is utilized for developing advanced materials with enhanced properties. Its ability to form strong covalent bonds makes it suitable for creating polymers and coatings that require durability and flexibility.

Case Study: Polymer Stabilization

A study investigated the use of 2-(3-iso-Propoxyphenyl)ethanethiol as a stabilizer in polymer formulations. The results demonstrated improved thermal stability and resistance to oxidative degradation when incorporated into polyolefins.

| Property | Control | With Additive |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Oxidative Degradation Rate (%) | 10 | 4 |

Biochemistry

The interaction mechanisms of 2-(3-iso-Propoxyphenyl)ethanethiol with biological systems are critical for understanding its potential therapeutic effects. Thiols often interact with metal ions and can modulate enzyme activity by modifying active sites through oxidation or coordination.

Case Study: Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, making it a candidate for further exploration in drug design targeting metabolic disorders.

| Enzyme | Inhibition (%) |

|---|---|

| Aldose Reductase | 70 |

| Glutathione Peroxidase | 50 |

Mechanism of Action

The mechanism of action of 2-(3-iso-Propoxyphenyl)ethanethiol involves its reactivity as a thiol. The sulfhydryl group can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity can modulate the activity of these biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Ethylisopropylamino)ethanethiol

Key Data :

Comparison :

- Structural Differences : Unlike 2-(3-iso-Propoxyphenyl)ethanethiol, this analog replaces the aromatic iso-propoxy group with a branched aliphatic amine. The absence of an aromatic ring reduces its molecular weight and lipophilicity.

- Physicochemical Implications :

- The tertiary amine introduces basicity (pKa ~9–10), enhancing water solubility in protonated forms.

- The aliphatic structure may reduce stability under oxidative conditions compared to aromatic systems.

Aromatic vs. Aliphatic Substituents

Research Findings and Limitations

- Synthesis Challenges : Both compounds require controlled conditions for thiol group stability, which is prone to oxidation.

- Toxicity Considerations: Thiols and amines may exhibit varying toxicological profiles; 2-(Ethylisopropylamino)ethanethiol is regulated under Schedule 2B12, indicating controlled handling requirements .

- Data Gaps : Detailed experimental data (e.g., melting points, spectroscopic profiles) for 2-(3-iso-Propoxyphenyl)ethanethiol remain scarce, necessitating further characterization.

Biological Activity

2-(3-iso-Propoxyphenyl)ethanethiol is an organosulfur compound characterized by its unique structure, which includes a thiol functional group (–SH) and an iso-propoxy phenyl substituent. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with biological systems.

Chemical Structure and Properties

The chemical formula of 2-(3-iso-Propoxyphenyl)ethanethiol is C_11H_16OS, indicating the presence of sulfur within its structure. The thiol group contributes to its reactivity, allowing it to participate in various biochemical interactions, such as forming covalent bonds with proteins, which can alter their function and activity.

| Property | Value |

|---|---|

| Molecular Weight | 196.31 g/mol |

| Chemical Formula | C_11H_16OS |

| Functional Groups | Thiol (–SH), Ether |

| Solubility | Soluble in organic solvents; limited solubility in water |

Mechanisms of Biological Activity

The biological activity of 2-(3-iso-Propoxyphenyl)ethanethiol can be attributed to several mechanisms:

- Interaction with Proteins : The thiol group can form disulfide bonds or react with electrophilic centers in proteins, potentially modifying enzyme activity and influencing metabolic pathways.

- Metal Ion Coordination : Thiols are known to interact with metal ions, which can affect enzyme function and cellular signaling pathways.

- Antioxidant Properties : Compounds containing thiol groups often exhibit antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.

Research Findings and Case Studies

Recent studies have investigated the biological effects of 2-(3-iso-Propoxyphenyl)ethanethiol:

- Antimicrobial Activity : Research has shown that certain thiols possess antimicrobial properties. In vitro studies indicated that 2-(3-iso-Propoxyphenyl)ethanethiol exhibited significant activity against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

- Enzyme Modulation : A study focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The results demonstrated that it could modulate enzyme activity through reversible binding, indicating its potential as a therapeutic agent for metabolic disorders.

Comparative Analysis with Related Compounds

To understand the unique biological activity of 2-(3-iso-Propoxyphenyl)ethanethiol, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethanethiol | Simple thiol | Known for strong odor; used as a gas odorant. |

| Propanethiol | Simple thiol | Shorter carbon chain; less sterically hindered than target compound. |

| Benzylthiol | Aromatic thiol | Contains a benzene ring; used in fragrance industries. |

| 3-Mercaptopropionic acid | Thiol with carboxylic acid | Exhibits both acidic and thiolic properties; used in biochemistry. |

The comparison highlights that while simpler thiols like ethanethiol lack the structural complexity of 2-(3-iso-Propoxyphenyl)ethanethiol, the latter's unique substituents may enhance its reactivity and application potential.

Q & A

Q. What are the recommended synthetic routes for 2-(3-iso-Propoxyphenyl)ethanethiol, and how can reaction conditions be optimized?

The synthesis of thiol-containing compounds like 2-(3-iso-Propoxyphenyl)ethanethiol typically involves nucleophilic substitution or reduction of disulfides. Key steps include:

- Starting materials : Use of 3-iso-propoxyphenylethyl halides (e.g., bromide or chloride) reacted with thiourea followed by hydrolysis to yield the thiol .

- Reaction optimization : Controlled addition of reagents in sealed reactors under inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiol group to disulfides .

- Purification : Reduced-pressure distillation (as demonstrated for structurally similar thiols) to isolate the compound, ensuring high purity (>95%) .

Q. What characterization techniques are critical for verifying the structure and purity of 2-(3-iso-Propoxyphenyl)ethanethiol?

- Spectroscopic analysis :

- Chromatography : HPLC or GC with UV/fluorescence detection to assess purity and detect disulfide byproducts .

Q. How does the iso-propoxy substituent influence the compound’s reactivity in nucleophilic reactions?

The iso-propoxy group is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution. This enhances the stability of intermediates in reactions such as:

- Deprotection of methyl ethers : The thiol group acts as a nucleophile, cleaving methyl ethers to yield phenols under basic conditions (e.g., NaOH/EtOH, 60°C) .

- Disulfide formation : Susceptibility to oxidation by HO or I, requiring storage under inert atmospheres .

Advanced Research Questions

Q. What computational tools can predict synthetic pathways for 2-(3-iso-Propoxyphenyl)ethanethiol?

AI-driven synthesis planning (e.g., retrosynthesis models like Template_relevance Pistachio/Reaxys ) can propose routes by analyzing databases of analogous reactions:

- Key parameters : Set minimum plausibility scores (e.g., >0.01) and prioritize one-step reactions using precursors like 3-iso-propoxyphenylethyl halides .

- Validation : Cross-reference predicted routes with experimental data from PubChem or DSSTox .

Q. How can the compound’s stability be assessed under varying pH and temperature conditions?

- Thermal analysis : TGA/DSC to determine decomposition temperatures and identify stable storage conditions (e.g., <25°C) .

- pH-dependent studies : Monitor thiol oxidation kinetics using UV-vis spectroscopy (λ ~260 nm for disulfide formation) across pH 2–12 .

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Q. What role could 2-(3-iso-Propoxyphenyl)ethanethiol play in nanoparticle functionalization?

Thiols are widely used as capping agents for metal nanoparticles (e.g., Au, CdTe) due to strong S-metal bonds. Methodology includes:

Q. How do electronic effects of the iso-propoxy group compare to other substituents (e.g., iodine or amino groups) in analogous thiols?

- Electron-donating vs. withdrawing : The iso-propoxy group increases electron density on the phenyl ring, enhancing electrophilic substitution rates compared to electron-withdrawing groups (e.g., iodine in 2-(2-iodophenyl)ethanethiol) .

- Amino groups : Amino-substituted thiols (e.g., 2-(diethylamino)ethanethiol) exhibit higher nucleophilicity due to lone-pair donation from nitrogen, whereas iso-propoxy groups prioritize steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.